3-Bromo-2-oxopropanoyl chloride

Description

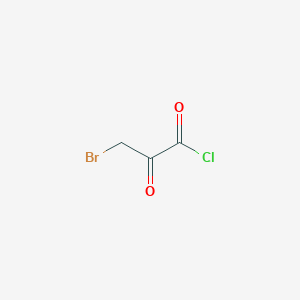

3-Bromo-2-oxopropanoyl chloride (CAS: 75261-25-5) is a specialized acyl chloride derivative featuring a bromine atom at the third carbon and a ketone (oxo) group at the second carbon of the propanoyl chloride backbone. This compound has been listed as a discontinued building block by CymitQuimica, indicating its historical use in organic synthesis for introducing reactive acyl and bromo functionalities into target molecules .

The adjacent oxo group may further modulate reactivity through electron-withdrawing effects or participation in tautomeric equilibria.

Properties

IUPAC Name |

3-bromo-2-oxopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNDXFOJQBVTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Dissolve 3-bromo-2-oxopropanoic acid in an inert solvent such as dichloromethane.

- Add excess thionyl chloride or oxalyl chloride dropwise under cooling conditions.

- Reflux the mixture for several hours until gas evolution ceases, indicating completion.

- Remove excess reagents and solvent under reduced pressure to obtain the acyl chloride.

Notes:

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- The process yields high purity acyl chlorides suitable for subsequent reactions.

Data:

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Thionyl chloride | Dichloromethane | Reflux | 4-6 hours | High | General organic synthesis protocols |

Conversion of 3-Bromo-2-oxopropanoic Acid via Carbodiimide-Mediated Activation

An alternative route involves activating the acid with carbodiimide reagents (e.g., DCC or EDC), followed by chlorination.

Procedure:

- React 3-bromo-2-oxopropanoic acid with a carbodiimide in the presence of a catalytic amount of DMAP in anhydrous dichloromethane.

- Once activation occurs, introduce a chlorinating agent such as oxalyl chloride.

- Stir at low temperature (0°C) and allow the reaction to proceed to completion.

- Isolate the acyl chloride after purification.

Notes:

- This method offers milder conditions but may require additional purification steps.

- Suitable for sensitive substrates.

One-Pot Synthesis via Bromination Followed by Chlorination

A more complex, multi-step approach involves initial bromination of a suitable precursor, followed by chlorination to form the acyl chloride.

Procedure:

- Brominate a precursor such as 2-oxopropanoic acid or its derivatives using N-bromosuccinimide (NBS) under radical conditions.

- Purify the brominated intermediate.

- Convert the brominated compound to the acyl chloride using thionyl chloride or oxalyl chloride.

Data:

| Step | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Bromination | NBS | Radical initiation, room temperature | Selective bromination | |

| Chlorination | Thionyl chloride | Reflux | Conversion to acyl chloride |

Summary of Research Findings

Research indicates that the most reliable and widely used method involves direct chlorination of the corresponding acid or ester derivatives using thionyl chloride or oxalyl chloride under anhydrous conditions, typically refluxed to ensure complete conversion. The process is well-documented in organic synthesis literature and provides high yields of pure 3-bromo-2-oxopropanoyl chloride.

Scientific Research Applications

3-Bromo-2-oxopropanoyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the modification of biomolecules for studying biological processes.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxopropanoyl chloride involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The oxo group at the second position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations .

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Acyl Chlorides (e.g., Butyryl Chloride): Simple acyl chlorides like butyryl chloride are highly reactive toward nucleophiles (e.g., amines, alcohols) to form amides or esters. However, this compound’s bromo and oxo substituents introduce additional complexity: The bromine atom enables Sₙ2 substitutions or elimination reactions, unlike unsubstituted acyl chlorides. The oxo group adjacent to the acyl chloride may stabilize transition states via resonance or increase electrophilicity .

- Brominated Esters (e.g., Ethyl Bromoacetate): While ethyl bromoacetate shares bromine-mediated reactivity (e.g., alkylations), its ester group is less reactive than an acyl chloride. This makes this compound more suited for rapid acylations under mild conditions .

- Heterocyclic Bromides (e.g., 2-Bromo-3-methylpyridine): Brominated pyridines are valuable in medicinal chemistry for Suzuki couplings. In contrast, this compound’s aliphatic bromine and acyl chloride group favor aliphatic substitutions or cross-couplings in small-molecule synthesis .

Biological Activity

3-Bromo-2-oxopropanoyl chloride is a chemical compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure includes a bromine atom and an acyl chloride functional group, making it a reactive intermediate in organic synthesis. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

- Chemical Formula : C3H3BrClO

- Molecular Weight : 171.41 g/mol

- SMILES Notation : ClC(=O)C(C)Br

Biological Activity Overview

This compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. Its reactivity allows it to form covalent bonds with nucleophiles, which is crucial for its mechanism of action in biological systems.

The biological activity of this compound primarily stems from its ability to modify proteins and nucleic acids through acylation. This modification can lead to altered enzyme activity, inhibition of cellular pathways, or induction of apoptosis in cancer cells.

Anticancer Activity

A study published in ACS Omega demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antibacterial Properties

Research indicated that this compound possesses antibacterial activity against Gram-positive bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis. In vitro tests showed a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and other pathogenic strains .

Antifungal Effects

In addition to antibacterial properties, this compound has shown efficacy against fungal pathogens. A study highlighted its action against Candida species, where it inhibited biofilm formation and reduced fungal viability .

Data Table: Biological Activity Summary

Safety and Handling

Due to its reactive nature, this compound is classified as hazardous. It can cause skin and respiratory tract irritation upon exposure. Proper safety measures should be implemented when handling this compound, including the use of personal protective equipment (PPE) and working in a fume hood.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-oxopropanoyl chloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via chlorination of 3-bromo-2-oxopropanoic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, similar acyl chlorides are prepared by refluxing the carboxylic acid with PCl₅ in anhydrous conditions, followed by distillation to isolate the product . The reaction efficiency depends on stoichiometric ratios and moisture exclusion.

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

- Methodological Answer : Purity is confirmed via ¹H/¹³C NMR (to verify acyl chloride and ketone functional groups), IR spectroscopy (peaks at ~1800 cm⁻¹ for C=O stretch in acyl chlorides), and HPLC (to quantify impurities). For halogenated analogs, elemental analysis or mass spectrometry can validate molecular composition .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its moisture sensitivity and corrosivity, use dry, inert atmospheres (e.g., nitrogen gloveboxes) and PPE (acid-resistant gloves, goggles). Spills require immediate neutralization with sodium bicarbonate. First-aid measures include flushing skin/eyes with water and seeking medical attention for inhalation exposure .

Advanced Questions

Q. How does the bromine substituent influence the reactivity of this compound compared to its chloro or fluoro analogs in nucleophilic acyl substitution?

- Methodological Answer : Bromine’s lower electronegativity (vs. Cl/F) reduces electron withdrawal, potentially slowing nucleophilic attack. However, its larger atomic size may enhance leaving-group ability in certain conditions. Comparative kinetic studies using LC-MS or reaction calorimetry can quantify these effects .

Q. What strategies mitigate decomposition during storage of this compound?

- Methodological Answer : Store under anhydrous conditions (e.g., molecular sieves) at -20°C to slow hydrolysis. Stability studies using accelerated aging (e.g., elevated humidity/temperature) coupled with periodic NMR analysis can determine optimal storage durations .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated acyl chlorides?

- Methodological Answer : Systematic replication under controlled conditions (solvent, temperature, catalyst) is key. For example, discrepancies in reaction yields may arise from trace moisture or solvent polarity. Design experiments using DoE (Design of Experiments) to isolate variables and validate hypotheses .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Methodological Answer : It serves as a bifunctional electrophile in cyclization reactions. For instance, reacting with amines or hydrazines can yield pyrrole or pyrazole derivatives. Reaction progress is monitored via TLC, with product isolation via column chromatography .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : DFT (Density Functional Theory) calculations can map electron density around reactive sites (acyl chloride and ketone) to predict regioselectivity. Software like Gaussian or ORCA, combined with experimental validation, bridges theory and practice .

Notes

- Advanced questions emphasize experimental design, contradiction analysis, and mechanistic studies.

- Safety and analytical rigor are recurrent themes for both basic and advanced research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.